1,1,1,3,8,10,10,10-Octachlorodecane
Description
Contextualization within Halogenated Organic Compounds and Short-Chain Chlorinated Paraffins (SCCPs)
1,1,1,3,8,10,10,10-Octachlorodecane is a member of the large family of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon skeleton. More specifically, it falls under the classification of polychlorinated n-alkanes (PCAs), commonly known as chlorinated paraffins. nih.gov
Chlorinated paraffins are complex industrial mixtures produced by the chlorination of paraffin (B1166041) fractions. youtube.com They are categorized based on the length of their carbon chain: short-chain chlorinated paraffins (SCCPs) with 10 to 13 carbon atoms, medium-chain chlorinated paraffins (MCCPs) with 14 to 17 carbon atoms, and long-chain chlorinated paraffins (LCCPs) with more than 17 carbon atoms. nih.gov With its ten-carbon backbone, this compound is classified as a short-chain chlorinated paraffin (SCCP). europa.eu
Significance of Investigating Specific Chlorodecane Isomers for Mechanistic Elucidation
The vast number of possible isomers in commercial SCCP mixtures presents a significant analytical challenge. researchgate.net Research on individual, well-defined chlorodecane isomers is therefore essential for several reasons. By studying a specific isomer such as this compound, scientists can begin to unravel the complex relationship between the molecular structure and the compound's properties and behavior.
The position and number of chlorine atoms on the carbon chain profoundly influence the physicochemical properties of the molecule, such as its volatility, solubility, and partitioning behavior in the environment. oup.com For instance, studies on various chlorinated alkanes have shown that the relative positions of chlorine atoms strongly affect their susceptibility to biodegradation. nih.gov Terminal chlorination often leads to higher degradation yields compared to vicinal chlorination (chlorine atoms on adjacent carbons), which can significantly hinder degradation. nih.gov
Investigating specific isomers allows for a more precise understanding of toxicological mechanisms. The arrangement of chlorine atoms can affect how the molecule interacts with biological systems, including its potential to bind to receptors or be metabolized by enzymes. oaepublish.comnih.gov Therefore, detailed studies on single isomers are crucial for developing accurate quantitative structure-activity relationships (QSARs) that can predict the toxicity of other, less-studied chlorinated paraffins. researchgate.net This knowledge is vital for robust risk assessments of SCCP mixtures found in the environment.
Overview of Current Research Landscape Pertaining to this compound
The current research landscape for this compound specifically is limited. The majority of scientific literature focuses on the broader category of SCCPs as complex mixtures. nih.govnih.govnih.gov This is largely due to the difficulty and expense of synthesizing and isolating individual highly chlorinated alkane isomers.
Recent research trends in the field of chlorinated paraffins have been driven by the need for better analytical methods to characterize these complex mixtures in environmental and biological samples. vu.nlnih.gov There is a growing body of work on the environmental fate and transport of SCCPs, their presence in various environmental compartments like water, sediment, and biota, and their potential for long-range atmospheric transport. researchgate.netmdpi.com
Scientometric analyses of chlorinated paraffin research indicate a growing interest in their environmental and health impacts, with a significant number of studies originating from regions with high production and usage. nih.gov However, these studies predominantly deal with the quantification of total SCCPs or congener groups rather than individual isomers. A significant research gap exists in the toxicological and mechanistic studies of specific, highly chlorinated isomers like this compound. nih.govresearchgate.net Future research will likely focus on closing this gap as analytical techniques become more sophisticated and the demand for more precise risk assessments grows.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-23-3 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for 1,1,1,3,8,10,10,10 Octachlorodecane As a Research Standard
Strategies for the Preparative Synthesis of Defined Chlorodecane Isomers
The synthesis of defined chlorodecane isomers is of great importance for their use as reference standards in environmental and toxicological studies. researchgate.net The primary challenge lies in controlling the position and number of chlorine atoms on the alkane chain.
Free-radical chlorination of n-decane using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under UV light or heat is a common method for producing chlorinated alkanes. researchgate.netmasterorganicchemistry.com However, this method is notoriously unselective, leading to a complex mixture of isomers with varying degrees of chlorination at different positions. masterorganicchemistry.comnih.gov The reactivity of C-H bonds towards chlorine radicals is in the order of tertiary > secondary > primary, but the statistical abundance of primary and secondary hydrogens in a long chain like decane (B31447) leads to a wide array of products.
To achieve the specific substitution pattern of 1,1,1,3,8,10,10,10-octachlorodecane, a more controlled approach would be required. One potential strategy involves the use of starting materials that already contain the terminal trichloromethyl groups. For instance, the synthesis of 1,1,1-trichloroalkanes can be achieved through the reaction of a terminal alkene with certain chlorinating agents or through the addition of hydrogen chloride to a 1,1-dichloroalkene. wikipedia.org A hypothetical multi-step synthesis could involve:
Synthesis of a precursor with terminal functional groups: This could be a decene derivative with functional groups at the 1 and 9 positions that can be converted to trichloromethyl groups.
Introduction of the internal chlorine atoms: This would likely involve the controlled chlorination of the precursor before or after the formation of the terminal trichloromethyl groups. Site-selective chlorination methods, such as those using N-chloroamides, could potentially offer a higher degree of control for introducing chlorine at specific secondary positions. nih.govacs.org
Conversion of terminal groups to trichloromethyl groups: This would be the final step to yield the target molecule.
Another approach could be the telomerization of smaller chlorinated building blocks. For example, the reaction of an olefin with a polychlorinated methane (B114726) in the presence of a catalyst can lead to the formation of longer-chain chlorinated alkanes.
Methodological Approaches to Achieve Constitutional Purity for Analytical Standards
The constitutional purity of an analytical standard is paramount for accurate quantification and identification of the target analyte in complex mixtures. Given that the direct synthesis of a single chlorodecane isomer is challenging, purification from a complex reaction mixture is a critical step.
Chromatographic techniques are the most common methods for the purification of chlorinated alkanes. researchgate.net Adsorption chromatography, using stationary phases like Florisil, has been successfully employed to purify mixtures of short-chain polychlorinated n-alkanes (sPCAs). researchgate.net High-performance liquid chromatography (HPLC) is another powerful tool for the separation of isomers. researchgate.net
However, the separation of closely related isomers of highly chlorinated alkanes is a significant analytical challenge due to their similar physical and chemical properties. diva-portal.org The large number of potential isomers further complicates the purification process. For a C13 chlorinated paraffin (B1166041), there are theoretically 4160 possible configurational isomers. uea.ac.uk
To ensure constitutional purity, a combination of chromatographic techniques may be necessary, followed by thorough characterization of the isolated compound using analytical methods such as:
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, which helps in identifying the compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the exact structure and confirm the positions of the chlorine atoms on the decane backbone.
The development of certified reference materials for individual chlorinated paraffin isomers is an ongoing area of research, driven by the need for more accurate environmental monitoring. diva-portal.org
Historical Development of Synthetic Routes for Highly Chlorinated Alkanes Relevant to this compound
The synthesis of chlorinated alkanes has a long history, dating back to the 19th century. The first synthesis of 1,1,1-trichloroethane (B11378) was reported by Henri Victor Regnault in 1840. wikipedia.org Industrially, the production of chlorinated paraffins began in the 1930s.
The primary method for the industrial production of chlorinated alkanes has been the free-radical chlorination of paraffin fractions obtained from petroleum refining. researchgate.net This process typically involves reacting the alkane with chlorine gas at elevated temperatures or under UV irradiation. masterorganicchemistry.com While this method is cost-effective for producing bulk mixtures, it lacks the selectivity needed for the synthesis of specific isomers.
Over the years, various modifications and alternative methods have been developed to improve the control and selectivity of chlorination reactions. The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent became a common laboratory practice as it is more convenient to handle than chlorine gas. researchgate.net
In the quest for more selective methods, researchers have explored various catalytic systems and reagents. The development of site-selective C-H functionalization reactions in recent years, such as those using N-chloroamides, represents a significant advancement in the controlled synthesis of halogenated organic molecules. nih.govacs.org These modern methods hold promise for the future synthesis of complex, specifically substituted alkanes like this compound for research purposes.
The historical progression of synthetic methods for chlorinated alkanes reflects a continuous drive towards greater control and precision in chemical synthesis, moving from the production of complex mixtures to the targeted synthesis of individual, well-defined molecules.
Molecular Structure and Conformation Analysis of 1,1,1,3,8,10,10,10 Octachlorodecane: a Theoretical Perspective
Computational Investigations of Isomeric Stability and Preferred Geometries
Currently, there are no specific research articles available that detail computational investigations into the isomeric stability and preferred geometries of 1,1,1,3,8,10,10,10-octachlorodecane. This type of analysis would typically involve using computational chemistry methods to calculate the relative energies of different spatial arrangements (conformers and stereoisomers) of the molecule. By identifying the lowest energy structures, the most stable and likely conformations of the molecule in various environments can be predicted. Such information is fundamental for understanding its interactions with biological systems and its environmental partitioning.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Detailed quantum chemical calculations of the electronic structure and reactivity descriptors for this compound have not been published in the reviewed scientific literature. These calculations would provide valuable insights into the molecule's reactivity. Key descriptors often calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's ability to donate or accept electrons in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for reactive interactions.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity and stability.
Without dedicated computational studies, these specific electronic properties of this compound remain uncharacterized.
Application of Density Functional Theory (DFT) in Characterizing this compound
Density Functional Theory (DFT) is a powerful computational method widely used to predict the properties of chlorinated paraffins. acs.org For instance, DFT has been successfully employed to predict the reaction rate constants of various SCCPs with hydroxyl radicals in the atmosphere. acs.org These studies demonstrate the utility of DFT in understanding the atmospheric persistence of these compounds.
Reaction Mechanisms and Environmental Transformation Pathways of 1,1,1,3,8,10,10,10 Octachlorodecane
Atmospheric Transformation Processes of Airborne 1,1,1,3,8,10,10,10-Octachlorodecane
Once released into the atmosphere, this compound is subject to transformation processes that alter its chemical structure. These airborne reactions are critical in determining the persistence and long-range transport of this compound.
Recent research has highlighted the significant role of phytogenic volatile organic compounds (PVOCs) in accelerating the transformation of airborne this compound. PVOCs are a diverse group of compounds emitted by plants that are highly reactive in the atmosphere. nih.gov
A study investigating the interaction between this compound and PVOCs from pumpkin seedlings found that the presence of these plant-emitted compounds increased the extent of transformation of the chlorinated alkane. nih.govnih.gov In a controlled experimental setup simulating atmospheric conditions with illumination, the transformation of this compound was observed to be greater in the presence of PVOCs compared to a control system without them. nih.govnih.gov This enhancement is attributed to the reactive nature of PVOCs, which can participate in atmospheric chemical reactions that lead to the degradation of persistent organic pollutants like this compound. nih.gov The study provides the first experimental evidence that plant emissions can increase the transformation of short-chain chlorinated paraffins (SCCPs) in the air under light conditions. nih.gov
Table 1: Transformation Products of this compound in the Presence and Absence of PVOCs
| Condition | Transformation Products |
| With PVOCs (from pumpkin seedlings) under illumination | C10Cl5–8, C9Cl6–8, and C8Cl7–8 |
| Without PVOCs under illumination | C10Cl5–8, C9Cl6–8, and C8Cl7–8 |
| This table is based on findings from a study that observed the transformation of this compound over a 10-day period. The presence of PVOCs was found to increase the extent of these transformation processes. nih.govnih.gov |
Light plays a crucial role in initiating the transformation of this compound in the atmosphere. According to the first law of photochemistry, the Grotthuss-Draper law, light must be absorbed by a compound for a photochemical reaction to occur. msu.edu The energy from absorbed photons can excite the molecule to a higher energy state, making it more susceptible to reaction.
In the case of this compound, illumination was a key condition in the experimental setup that demonstrated its transformation. nih.govnih.gov This suggests that photochemical processes, such as photodissociation (cleavage of chemical bonds by light), are likely involved in its atmospheric degradation. The absorption of light can lead to the breaking of carbon-chlorine or carbon-carbon bonds, initiating a cascade of secondary reactions. The Stark-Einstein law, the second law of photochemistry, states that for each photon absorbed, only one molecule is activated for a subsequent reaction. msu.edu
Dechlorination Reaction Pathways
Dechlorination, the removal of chlorine atoms from a molecule, is a primary transformation pathway for this compound. This process can occur through both reductive and oxidative mechanisms.
Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom and is a key degradation pathway for chlorinated hydrocarbons in anaerobic environments. This process is often microbially mediated, where chlorinated compounds act as electron acceptors. Hydrogen is a predominant electron donor for the anaerobic dechlorination of chlorinated volatile organic compounds (CVOCs). frtr.gov
While specific studies on the microbial reductive dechlorination of this compound are limited, the mechanisms observed for other chlorinated alkanes provide insight. For instance, the reductive dechlorination of 1,1,1-trichloroethane (B11378) (TCA) proceeds through the sequential removal of chlorine atoms to form 1,1-dichloroethane (B41102) (DCA), then chloroethane, and finally ethane. frtr.gov This process can be stimulated in contaminated groundwater by adding an organic substrate to create anaerobic conditions, a technique known as enhanced in situ reductive dechlorination (ERD). frtr.gov
Oxidative dechlorination involves the reaction of the chlorinated compound with oxidizing agents. In the atmosphere, highly reactive species such as hydroxyl radicals (•OH) can initiate the degradation of organic compounds. While the high degree of chlorination on the terminal carbons of this compound (1,1,1- and 10,10,10-chlorinated positions) makes oxidative transformation more difficult, it is still a potential pathway. nih.gov
The presence of PVOCs can contribute to the formation of atmospheric oxidants, which in turn can react with this compound. nih.gov The reaction with these oxidants can lead to the abstraction of a hydrogen atom or the addition to an unsaturated bond (if formed), ultimately resulting in the removal of chlorine and the degradation of the molecule.
Carbon Chain Decomposition Mechanisms and Product Formation
In addition to dechlorination, the carbon backbone of this compound can break down, leading to the formation of smaller chlorinated compounds. Experimental evidence shows that the transformation of this compound results in products with shorter carbon chains. nih.gov
Under illumination, both in the presence and absence of PVOCs, this compound was observed to transform into a range of products, including C9 and C8 chlorinated alkanes. nih.govnih.gov Specifically, products identified included C9Cl6–8 and C8Cl7–8. nih.gov This indicates that carbon-carbon bond cleavage is a significant degradation pathway.
The formation of these decomposition products is a result of complex reactions that can be initiated by photochemistry or reactions with atmospheric oxidants. The initial energy input from light or chemical reaction can lead to the fragmentation of the ten-carbon chain of the parent molecule.
Table 2: Identified Carbon Chain Decomposition Products of this compound
| Parent Compound | Decomposition Product Families | Specific Product Groups Identified |
| This compound (C10) | C9 Chlorinated Alkanes | C9Cl6–8 |
| C8 Chlorinated Alkanes | C8Cl7–8 | |
| This table summarizes the categories of carbon chain decomposition products identified following the experimental transformation of this compound. nih.gov |
Intramolecular Chlorine Rearrangement Mechanisms
The intramolecular rearrangement of chlorine atoms is a recognized transformation pathway for short-chain chlorinated paraffins, including this compound. oaepublish.comnih.gov However, the precise mechanisms governing these rearrangements are not yet fully elucidated in scientific literature. Based on general principles of organic chemistry and studies of similar halogenated alkanes, several potential mechanisms can be hypothesized.
One plausible pathway involves the formation of a radical intermediate. Under the influence of energy input, such as light, a carbon-chlorine bond can undergo homolytic cleavage, generating a chlorine radical and a decane (B31447) radical. This highly reactive decane radical could then facilitate the migration of a chlorine atom to a different carbon position before the radical is quenched.
Another possibility involves a carbocation intermediate. The loss of a chloride ion could form a carbocation on the decane chain. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, effectively moving the positive charge to a different position on the carbon skeleton. A subsequent attack by a chloride ion at this new position would result in a rearranged isomer of the original octachlorodecane.
It is also conceivable that enzymatic processes within organisms could catalyze such rearrangements, although specific enzymes responsible for this transformation in relation to this compound have not been identified. These enzymatic reactions would likely involve a highly controlled and specific series of steps within the active site of the enzyme. Further computational and experimental studies are required to fully understand the specific intramolecular chlorine rearrangement mechanisms for this compound.
Comparative Analysis of Transformation Pathways Across Different Environmental Compartments (Air, Plant Systems)
The transformation of this compound varies significantly between different environmental compartments, primarily influenced by the presence of different reactive species and biological systems.
Transformation in the Air:
In the atmosphere, this compound is subject to abiotic degradation. Studies have shown that under illumination, this compound can undergo significant transformation in the air phase. The primary transformation pathways identified are dechlorination, chlorine rearrangement, and carbon chain decomposition. Research has documented the formation of less chlorinated decanes (C10Cl5–8) as well as products with shorter carbon chains, such as nonachlorinated (C9Cl6–8) and octachlorinated (C8Cl7–8) compounds.
The presence of phytogenic volatile organic compounds (PVOCs), which are emitted by plants, has been found to increase the transformation of this compound in the air. These reactive organic compounds can contribute to the formation of hydroxyl radicals (•OH) and other oxidants in the atmosphere, which can then initiate the degradation of the chlorinated paraffin (B1166041).
Interactive Data Table: Transformation Products of this compound in the Air
| Parent Compound | Environmental Compartment | Transformation Pathways | Observed Transformation Products | Reference |
| This compound | Air (under illumination) | Dechlorination, Chlorine Rearrangement, Carbon Chain Decomposition | C10Cl5–8, C9Cl6–8, C8Cl7–8 |
Transformation in Plant Systems:
In plant systems, the transformation of SCCPs like this compound is primarily a biotic process. Studies on pumpkin (Cucurbita maxima) and soybean (Glycine max) seedlings have demonstrated that these plants can take up and metabolize SCCPs. nih.govscispace.comsigmaaldrich.com The main transformation pathways observed in these plant systems are dechlorination and chlorine rearrangement. oaepublish.comnih.govscispace.comsigmaaldrich.com
Plants can absorb these compounds from the soil through their roots. Once inside the plant, enzymatic processes are believed to be responsible for the metabolic transformations. These processes can lead to the formation of less chlorinated and potentially more water-soluble metabolites, which is a common detoxification strategy in plants. Some research also points to the possibility of carbon chain decomposition of SCCPs within plant tissues, particularly for isomers containing trichlorinated carbon atoms. nih.gov
Comparative Analysis:
The transformation of this compound is driven by different factors in the air and in plant systems. In the atmosphere, abiotic processes, particularly photochemical reactions initiated by sunlight and enhanced by other atmospheric components like PVOCs, are the primary drivers of degradation. This leads to a breakdown of the molecule through dechlorination and carbon chain cleavage.
In contrast, within plant systems, the transformation is a result of metabolic processes. While the end products may be similar in some respects (e.g., dechlorinated compounds), the mechanisms are fundamentally different, being mediated by enzymes. Plants appear to be capable of rearranging the chlorine atoms on the carbon backbone, a process that has also been observed in the air but likely occurs through different mechanistic pathways.
A key difference is the potential for complete mineralization. While atmospheric degradation can break the molecule into smaller fragments, it does not necessarily lead to complete conversion to carbon dioxide, water, and inorganic chloride. In plant systems, while detoxification is the primary outcome, the potential for further metabolism and sequestration of the byproducts within the plant tissues is a significant aspect of its fate in this compartment.
Interactive Data Table: Comparative Transformation of SCCPs in Air and Plant Systems
| Environmental Compartment | Primary Driver | Key Transformation Pathways | Notable Observations |
| Air | Abiotic (Photochemical Reactions) | Dechlorination, Chlorine Rearrangement, Carbon Chain Decomposition | Transformation enhanced by phytogenic volatile organic compounds (PVOCs). |
| Plant Systems | Biotic (Metabolic Processes) | Dechlorination, Chlorine Rearrangement, Carbon Chain Decomposition (for some isomers) | Uptake from soil via roots; enzymatic transformations lead to detoxification. |
Advanced Spectroscopic and Chromatographic Methodologies for Research on 1,1,1,3,8,10,10,10 Octachlorodecane
Gas Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (GC-QTOFHRMS) for Conformation of Transformation Products
Gas Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (GC-QTOFHRMS) has emerged as a powerful tool for the analysis of complex mixtures of chlorinated paraffins. unito.it This technique is particularly valuable for confirming the structure of transformation products that may arise from the environmental or biological degradation of 1,1,1,3,8,10,10,10-Octachlorodecane.
The high resolution of the time-of-flight mass analyzer allows for the extraction of accurate masses of ions, which is crucial for distinguishing between different chlorinated paraffin (B1166041) congeners and avoiding interference from other chemicals, such as polychlorinated biphenyls (PCBs). unito.it For instance, in the analysis of short-chain (SCCPs) and medium-chain (MCCPs) chlorinated paraffins, GC-QTOFHRMS can effectively separate and identify numerous congener groups in a single injection. unito.itresearchgate.net
The methodology involves gas chromatographic separation of the analytes followed by ionization, typically using a chemical ionization source in negative mode (NCI). unito.it The resulting ions are then analyzed by the QTOF mass spectrometer, which provides high-resolution mass data. This high mass accuracy (typically within 50 ppm) is critical for avoiding self-interference from other CP congeners and matrix interferences, which can be a significant issue in lower-resolution mass spectrometry. unito.it
Key advantages of GC-QTOFHRMS in the analysis of this compound transformation products include:
High Selectivity: The ability to measure accurate masses provides a high degree of selectivity, allowing for the confident identification of target compounds in complex matrices. lcms.cz
Structural Elucidation: The fragmentation patterns observed in the mass spectra can provide valuable information for the structural elucidation of unknown transformation products.
Retrospective Analysis: The "scan" mode of acquisition allows for the retrospective analysis of data for compounds that were not initially targeted. lcms.cz
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) in Quantitative Analysis
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique widely used for the quantitative analysis of electrophilic compounds like chlorinated paraffins. wikipedia.orgshimadzu.com This method involves the capture of low-energy electrons by the analyte molecules to form negative ions, which results in less fragmentation compared to electron ionization (EI). wikipedia.org
A significant challenge in the quantitative analysis of chlorinated paraffins using ECNI-MS is the variability of response factors. The response factor in ECNI is highly dependent on the number of chlorine atoms and their positions within the molecule. researchgate.net Generally, the response in GC/ECNI-MS increases with the number of chlorine atoms up to a certain point (e.g., Cl₆-Cl₁₀), after which it may decrease for very highly chlorinated congeners. researchgate.net This non-uniform response across different congeners can lead to quantitative errors if not properly addressed. researchgate.net
Matrix effects also play a crucial role in the accuracy of ECNI-MS analysis. Co-eluting compounds from the sample matrix can either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. While ECNI is generally less prone to interference from common matrices compared to EI, careful sample preparation and the use of internal standards are necessary to mitigate these effects. wikipedia.orgnih.gov
| Parameter | Influence on ECNI-MS Analysis | Mitigation Strategies |
| Response Factors | Dependent on the number and position of chlorine atoms, leading to potential quantitative inaccuracies. researchgate.net | Application of correction factors based on the degree of chlorination; Use of representative standards. researchgate.netacs.org |
| Matrix Effects | Co-eluting substances can cause ion suppression or enhancement, affecting quantification. nih.gov | Thorough sample cleanup; Use of isotopically labeled internal standards; Matrix-matched calibration. |
The analysis of chlorodecanes is complicated by the presence of a vast number of congeners and isomers in technical mixtures. One of the primary challenges, particularly with low-resolution mass spectrometry, is mass overlap between different congener groups. core.ac.uk For example, a congener with five more carbon atoms and two fewer chlorine atoms can have the same nominal mass as another congener, leading to potential overestimation of certain congener groups. core.ac.uk
Furthermore, the chromatographic separation of all individual congeners is often not feasible due to their similar physicochemical properties. This makes congener-specific quantification extremely difficult. As a result, analytical methods often focus on homologue-specific analysis, where congeners with the same number of carbon and chlorine atoms are quantified as a group. researchgate.net However, even at the homologue level, the variability in ECNI response factors among isomers can introduce uncertainty. researchgate.netacs.org The lack of commercially available standards for all individual congeners further complicates accurate quantification. nih.gov
Application of Other Spectroscopic Techniques for Mechanistic Insights (e.g., Infrared, Raman, NMR, if relevant for structural aspects of reactions)
While mass spectrometry is the primary tool for the identification and quantification of this compound, other spectroscopic techniques provide valuable insights into the structural aspects of this compound and its reactions.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying functional groups and providing a "molecular fingerprint" of a compound. azooptics.comresearchgate.net In the context of chlorinated alkanes, IR and Raman spectroscopy can be used to study the C-Cl stretching vibrations, which are sensitive to the conformation of the molecule. nih.gov For instance, Raman spectroscopy has been used to quantitatively determine the chlorine content in chlorinated paraffin mixtures by analyzing the intensity ratios of different C-Cl bond conformations. nih.gov This can be particularly useful for monitoring the chlorination process or degradation reactions that involve changes in the C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for detailed structural elucidation. lehigh.edu ¹H NMR can be used to determine the chlorine percentage in chlorinated paraffin mixtures by integrating the signals from different types of protons (e.g., CH₃, CH₂, CHCl). ntnu.no Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can provide further detail on the connectivity within the molecule, helping to identify the positions of the chlorine atoms. ntnu.no This level of structural detail is crucial for understanding reaction mechanisms and for the unambiguous identification of specific isomers.
| Spectroscopic Technique | Information Provided for Chlorinated Alkanes | Application in Research |
| Infrared (IR) Spectroscopy | Identification of functional groups; Information on molecular vibrations. azooptics.com | Differentiating isomers of alkyl chlorides. nih.gov |
| Raman Spectroscopy | Molecular fingerprint for identification; Quantitative analysis of chlorine content based on C-Cl bond conformations. researchgate.netnih.gov | Monitoring chlorination reactions; Quality control of chlorinated paraffin products. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information; Determination of chlorine percentage; Identification of chlorine positions. ntnu.no | Elucidation of reaction mechanisms; Structural confirmation of synthesis and transformation products. ntnu.no |
Role of 1,1,1,3,8,10,10,10 Octachlorodecane As a Reference Standard in Analytical Chemistry Research
Importance of Constitutionally Defined Isomers for SCCP Quantification
Short-chain chlorinated paraffins (SCCPs) are industrial chemicals characterized by carbon chain lengths ranging from 10 to 13 atoms and a chlorine content of 30-70% by weight. The vast number of possible chlorine substitution patterns results in an immense number of constitutional isomers within any technical SCCP mixture. chloffin.eu This complexity is a major hurdle in analytical chemistry, as different isomers can exhibit varied responses in analytical instrumentation, leading to significant quantification errors. biocompare.com
The use of constitutionally defined isomers, such as 1,1,1,3,8,10,10,10-Octachlorodecane, is paramount for several reasons:
Enhanced Specificity: Unlike technical mixtures, which provide an averaged response of all contained isomers, a single, well-characterized isomer allows for the development of methods with greater specificity. This is particularly important for identifying and quantifying individual or small groups of congeners in complex environmental samples.
Improved Understanding of Instrument Response: By analyzing a pure, constitutionally defined isomer, researchers can gain a clearer understanding of how specific structural features, such as the position of chlorine atoms, affect the compound's behavior during analysis. For instance, research has shown that the location of chlorine atoms within a molecule plays a significant role in the response factors observed in electron capture negative ion mass spectrometry (ECNI-MS). researchgate.net
Foundation for Structure-Activity Relationship Studies: The availability of specific isomers is fundamental for investigating the relationship between chemical structure and environmental fate, toxicity, and bioaccumulation potential.
The table below provides details on the specific constitutionally defined isomer that is the focus of this article.
| Compound Name | Molecular Formula | CAS Number | Chlorine Content (% by weight) |
| This compound | C₁₀H₁₄Cl₈ | 601523-23-3 | 67.88 |
Data sourced from BCP Instruments and Benchchem bcp-instruments.combcp-instruments.com
Development of Analytical Standards for Method Validation in Environmental and Chemical Research
The development and validation of robust analytical methods are cornerstones of reliable chemical research. nih.gov In the context of SCCPs, this process is heavily reliant on the availability of high-purity reference standards. This compound serves as such a standard, enabling researchers to:
Calibrate Instrumentation: Pure standards are essential for creating calibration curves that allow for the conversion of instrumental signals into concentration values.
Assess Method Performance: Key validation parameters, including accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ), are determined using known concentrations of a reference standard.
Ensure Inter-Laboratory Comparability: The use of common, well-characterized standards across different laboratories is crucial for ensuring that results are comparable and reproducible, a vital aspect of environmental monitoring and regulatory compliance. researchgate.net
The lack of suitable and universally accepted reference materials has been a significant challenge in the analysis and regulation of chlorinated paraffins. chloffin.eubcp-instruments.com The synthesis and commercial availability of individual SCCP congeners like this compound represent a critical step forward in addressing this issue. chloffin.eu These standards are typically prepared through chemical synthesis designed to yield a specific compound with a defined number and position of chlorine atoms, which is then verified using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). chloffin.eubcp-instruments.com
Impact of Isomer-Specific Standards on the Accuracy of SCCP Determination
The use of isomer-specific standards like this compound has a direct and significant impact on the accuracy of SCCP determination. Research has demonstrated that the quantification of C₁₀-chloroparaffins using individual standards leads to more reproducible and reliable results. researchgate.net For example, this compound has been specifically utilized for the quantitative analysis of C₁₀Cl₈ congeners in fish samples. researchgate.net
However, the use of single isomers is not without its own set of considerations. Studies have revealed that individual standards with terminal CCl₃ groups, such as this compound, can have unexpectedly low response factors in ECNI-MS. researchgate.net This finding is critical because it suggests that using such a standard to quantify other congeners that lack these terminal trichloro- groups could lead to a biased overestimation of their concentrations. researchgate.net
This highlights the nuanced impact of isomer-specific standards: while they are essential for improving accuracy, a careful selection of standards that closely match the structural characteristics of the target analytes is necessary for the most precise quantification. The ultimate goal is to have a suite of isomerically defined standards that can be used to accurately quantify the wide range of SCCP congeners found in the environment.
The following table summarizes research findings related to the application of this compound in SCCP analysis.
| Research Finding | Analytical Technique | Implication for SCCP Determination | Reference |
| Used for the quantitative analysis of C₁₀Cl₈ congeners in fish. | Short column gas chromatography/electron capture negative ion low resolution mass spectrometry (GC/ECNI-LRMS) | Demonstrates the practical application of this isomer-specific standard for quantifying a specific congener group in a complex matrix. | researchgate.net |
| Exhibits a relatively low response factor in ECNI-MS due to the presence of two terminal CCl₃ groups. | Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) | Using this standard to quantify congeners without CCl₃ groups may lead to biased results. | researchgate.net |
| Included in studies on the carbon chain decomposition of SCCPs mediated by plants. | Hydroponic exposure experiments | Confirms the utility of commercially available individual standards in environmental fate and transformation studies. | nih.gov |
Future Research Directions and Methodological Advancements in the Study of 1,1,1,3,8,10,10,10 Octachlorodecane
Elucidation of Undiscovered Transformation Pathways and Intermediates
A critical area of ongoing research is the identification of the transformation pathways and intermediate products of 1,1,1,3,8,10,10,10-octachlorodecane under various environmental conditions. A notable study has already provided initial insights into its atmospheric transformation.
In a controlled laboratory setting simulating atmospheric conditions, this compound was observed to undergo transformation in the air phase over a 10-day period under illumination. This transformation occurred both in the presence and absence of phytogenic volatile organic compounds (PVOCs) from pumpkin seedlings, although the presence of PVOCs enhanced the process. The degradation of the parent compound resulted in a complex mixture of transformation products.
The primary transformation products identified were other chlorinated paraffins with varying carbon chain lengths and degrees of chlorination. This suggests that the transformation of this compound involves processes of carbon chain decomposition, dechlorination, and the rearrangement of chlorine atoms.
Table 1: Transformation Products of this compound in the Air Phase
| Parent Compound | Transformation Conditions | Resulting Product Classes | Implied Transformation Processes |
| This compound | 10-day illumination in air phase | C10Cl5–8, C9Cl6–8, C8Cl7–8 | Carbon chain decomposition, Dechlorination, Chlorine rearrangement |
Future research will need to build upon these initial findings by:
Identifying specific intermediate compounds: High-resolution analytical techniques will be crucial in elucidating the precise chemical structures of the transient intermediates formed during the degradation process.
Investigating other environmental compartments: Studies should be expanded to include transformation pathways in soil, water, and sediment, considering both biotic and abiotic degradation mechanisms.
Exploring a wider range of reaction conditions: The influence of factors such as temperature, pH, and the presence of different reactive species (e.g., hydroxyl radicals) on transformation pathways needs to be systematically investigated. nih.gov
Development of Novel Analytical Strategies for Enhanced Resolution and Quantification
The inherent complexity of chlorinated paraffin (B1166041) mixtures, which can contain thousands of isomers, presents a significant hurdle for their analysis. thermofisher.comresearchgate.net Developing novel analytical strategies is paramount for achieving the enhanced resolution and accurate quantification needed to study specific congeners like this compound and its transformation products.
Current advanced analytical methods for chlorinated paraffins, which are applicable to this specific isomer, are moving towards high-resolution mass spectrometry (HRMS) techniques. researchgate.netresearchgate.net These methods offer the necessary selectivity and sensitivity to distinguish between the numerous co-eluting isomers.
Table 2: Advanced Analytical Techniques for Chlorinated Paraffin Analysis
| Analytical Technique | Ionization Method | Key Advantages for Isomer Analysis |
| Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap-HRMS) | Electron Capture Negative Ionization (ECNI) | High mass resolution allows for in-depth studies of homologue patterns and differentiation from interferences. researchgate.netdaneshyari.com |
| Atmospheric Pressure Chemical Ionization Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (APCI-qTOF-HRMS) | Atmospheric Pressure Chemical Ionization (APCI) | Enables rapid analysis of short, medium, and long-chain CPs in a single injection and provides information on congener group patterns. acs.org |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Electrospray Ionization (ESI) | Offers good accuracy and precision for quantifying different chain lengths of CPs in various environmental matrices. confex.com |
Future advancements in this area should focus on:
Multi-dimensional chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with HRMS can provide superior separation of complex isomeric mixtures.
Advanced ionization sources: Exploring novel ionization techniques could improve the sensitivity and reduce fragmentation, aiding in the identification of unknown transformation products.
Isomer-specific quantification: The development of certified reference materials for individual chlorinated paraffin congeners, including this compound, is crucial for accurate quantification.
Integration of Advanced Computational Models for Predicting Chemical Reactivity and Stability
Computational chemistry offers a powerful tool to complement experimental studies by predicting the chemical reactivity and stability of this compound. These models can provide valuable insights into its environmental fate and help prioritize research efforts.
Various computational approaches can be applied:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of the molecule, predict its reactivity towards different chemical species (e.g., radicals), and determine the most likely sites for degradation to occur. scies.org
Quantitative Structure-Activity Relationship (QSAR) models: QSAR models can establish relationships between the molecular structure of chlorinated paraffins and their physicochemical properties and reactivity. This can aid in predicting the behavior of unstudied congeners.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion of this compound in organisms, providing insights into its bioaccumulation potential. nih.gov
The integration of these models will allow for a more comprehensive understanding of the molecule's behavior and can guide the design of future experimental studies.
Expansion of Mechanistic Studies to Diverse Environmental and Biological Transformation Systems
To gain a holistic understanding of the environmental fate of this compound, it is essential to expand mechanistic studies to a wide range of environmental and biological systems.
Microbial Degradation: Research has shown that certain bacterial strains, such as Pseudomonas sp., can biodegrade chlorinated alkanes. nih.gov Future studies should investigate the capability of various microbial consortia from different environments (e.g., soil, sediment) to transform this compound. The enzymatic pathways and the influence of factors like co-substrates will be important areas of investigation. nih.govresearchgate.net
Phytoremediation: The role of plants in the uptake, translocation, and transformation of this compound needs further exploration. Studies on various plant species can reveal potential phytoremediation strategies for contaminated sites. nih.gov
Abiotic Degradation in Different Media: The abiotic degradation of this compound in soil and aquatic environments through processes like hydrolysis and photolysis should be systematically studied. The influence of soil composition and dissolved organic matter on these processes is of particular interest. nih.govscies.org
Bioaccumulation in Food Webs: Investigating the bioaccumulation and potential biomagnification of this specific congener in various aquatic and terrestrial food webs is crucial for assessing its ecological risk. nih.gov
By expanding research into these diverse systems, a more complete picture of the environmental lifecycle of this compound can be constructed, leading to more informed environmental management decisions.
Q & A
Basic: What analytical methods are recommended for detecting 1,1,1,3,8,10,10,10-Octachlorodecane in environmental samples?
Methodological Answer:
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting halogenated hydrocarbons like this compound. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron capture detection (ECD) for enhanced sensitivity to chlorinated compounds. Calibrate with certified reference materials (CRMs) listed in chemical standards databases (e.g., Octachlorodibenzo-p-dioxin analogs) . Pre-concentration via solid-phase extraction (SPE) is advised for low-concentration samples. Validate method accuracy using spike-recovery experiments (80–120% recovery range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
